molecular formula C18H20N6O B2429435 N-(4-methoxyphenyl)-2-(piperidin-1-yl)pteridin-4-amine CAS No. 946242-91-7

N-(4-methoxyphenyl)-2-(piperidin-1-yl)pteridin-4-amine

Cat. No. B2429435
CAS RN: 946242-91-7
M. Wt: 336.399
InChI Key: GNKUULPMJLJPON-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Grygorenko et al. used palladium and rhodium hydrogenation for their approach to all isomeric (cyclo)alkylpiperidines . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .


Chemical Reactions Analysis

The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .

Scientific Research Applications

Anticancer Research

A study focused on the synthesis of Palladium(II) and Platinum(II) complexes containing benzimidazole ligands, which include derivatives of (1H-benzimidazol-2-ylmethyl)-(4-methoxyl-phenyl)-amine, has shown potential anticancer properties. These compounds were evaluated for their antibacterial activity and cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), colon carcinoma (HCT), and human hepatic carcinoma (Hep-G2), showing activity comparable to cis-platin (Ghani & Mansour, 2011).

Antimicrobial Applications

Another research synthesized new 1,2,4-triazole derivatives, including a step where a Schiff base was formed using 4-methoxybenzaldehyde, leading to compounds with good or moderate antimicrobial activities against various microorganisms (Bektaş et al., 2007).

Analgesic and Anti-inflammatory Activities

Research into new Visnagen and Khellin Furochromone Pyrimidine derivatives, incorporating (4-methoxy/4,9-dimethoxy)-7-methylfurochromen-5-ylideneamino components, demonstrated analgesic and anti-inflammatory activities. Some of these compounds, particularly those in series 3-7, exhibited promising activities, indicating potential for further therapeutic exploration (Abu‐Hashem & Youssef, 2011).

Kinetic and Mechanism Studies

The kinetics and mechanisms of reactions involving 3-methoxyphenyl, 3-chlorophenyl, and 4-cyanophenyl 4-nitrophenyl thionocarbonates with alicyclic amines, including piperidine and piperazine, were studied to understand the reaction pathways and the effect of substituents on the non-leaving group of substrates (Castro et al., 2001).

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating that this field is still very active and has a promising future.

properties

IUPAC Name

N-(4-methoxyphenyl)-2-piperidin-1-ylpteridin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N6O/c1-25-14-7-5-13(6-8-14)21-17-15-16(20-10-9-19-15)22-18(23-17)24-11-3-2-4-12-24/h5-10H,2-4,11-12H2,1H3,(H,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNKUULPMJLJPON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC(=NC3=NC=CN=C32)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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